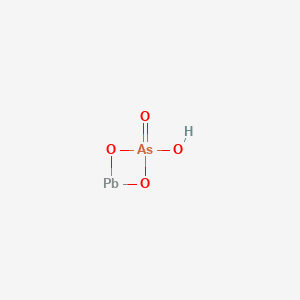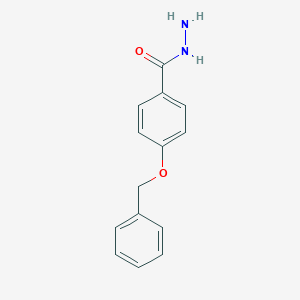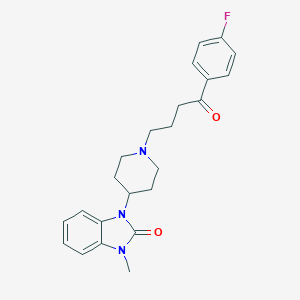![molecular formula C10H15NO B166296 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile CAS No. 131488-86-3](/img/structure/B166296.png)
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile, also known as ADCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ADCA is a cyclobutane derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been found to exhibit antitumor activity and has been used as a starting material for the synthesis of potential anticancer agents. 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has also been used as a chiral building block in the synthesis of biologically active compounds. In materials science, 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been used as a precursor for the synthesis of cyclobutane-containing polymers with unique properties. In organic synthesis, 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been used as a starting material for the synthesis of various cyclobutane derivatives.
Mecanismo De Acción
The mechanism of action of 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile is not fully understood. However, it is believed that 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile may exert its antitumor activity through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Efectos Bioquímicos Y Fisiológicos
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been found to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has also been found to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli. In addition, 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been found to exhibit anti-inflammatory activity and has been used as a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile also has some limitations, including its low solubility in water, which may limit its bioavailability and efficacy.
Direcciones Futuras
For the research and development of 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile include the synthesis of 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile derivatives with improved activity and selectivity, the development of 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile-based polymers, and the investigation of its potential use as a treatment for inflammatory diseases and bacterial infections.
Métodos De Síntesis
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile can be synthesized through various methods, including the reaction of 2,3-dimethyl-2-butene with acrylonitrile and the reaction of 2,3-dimethyl-1,3-butadiene with acrylonitrile. The latter method involves the use of a palladium catalyst and results in higher yields of 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile. The synthesized 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile can be purified through recrystallization and column chromatography.
Propiedades
Número CAS |
131488-86-3 |
|---|---|
Nombre del producto |
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile |
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile |
InChI |
InChI=1S/C10H15NO/c1-7(12)9-6-8(4-5-11)10(9,2)3/h8-9H,4,6H2,1-3H3/t8-,9+/m1/s1 |
Clave InChI |
VILTYDDIGXXGBZ-BDAKNGLRSA-N |
SMILES isomérico |
CC(=O)[C@@H]1C[C@H](C1(C)C)CC#N |
SMILES |
CC(=O)C1CC(C1(C)C)CC#N |
SMILES canónico |
CC(=O)C1CC(C1(C)C)CC#N |
Sinónimos |
Cyclobutaneacetonitrile, 3-acetyl-2,2-dimethyl-, (1S-trans)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



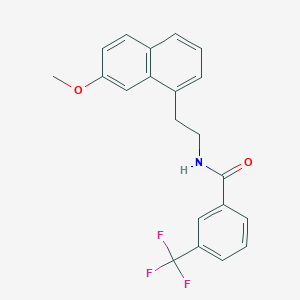
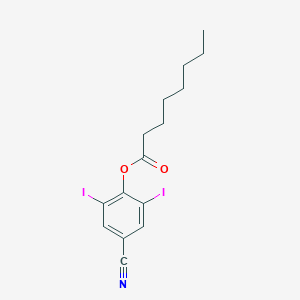
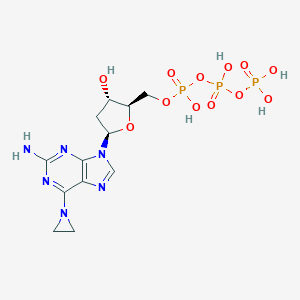
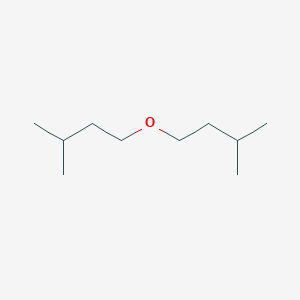
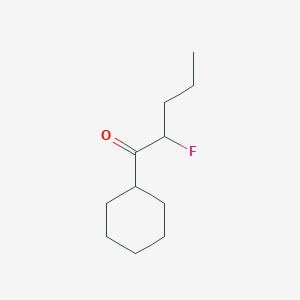
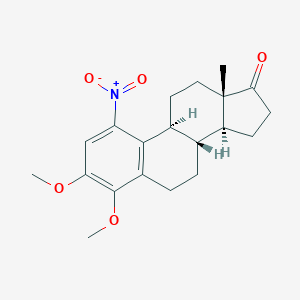
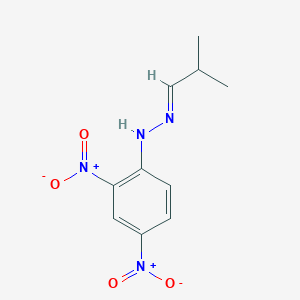
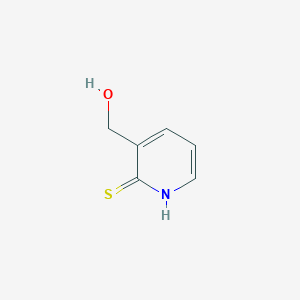
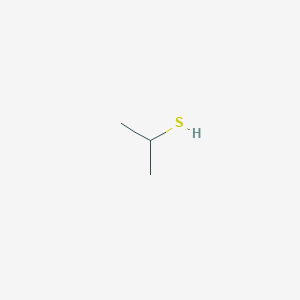
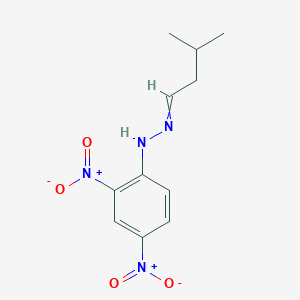
![9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B166247.png)
